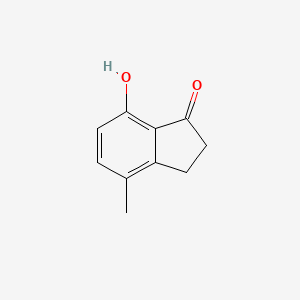

7-Hydroxy-4-methyl-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEWVKMVYBQMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498202 | |

| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67901-82-0 | |

| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Indanone Core

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-4-methyl-1-indanone

The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate for advanced pharmaceutical compounds and complex molecular architectures. Its substituted benzene ring and reactive ketone functionality provide a versatile platform for further chemical modification. This guide offers a detailed exploration of the predominant synthetic pathways to this target, focusing on the underlying chemical principles, experimental considerations, and practical methodologies for its preparation. We will dissect the strategic choices made during synthesis, from starting material selection to the critical ring-forming cyclization step, providing researchers with a comprehensive understanding of the chemistry involved.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection for this compound breaks the C4a-C5 bond, revealing the key intramolecular Friedel-Crafts acylation strategy. This approach identifies a substituted 3-phenylpropanoic acid as the immediate precursor, which in turn can be derived from simpler aromatic building blocks like m-cresol.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

The most direct and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[1] This powerful reaction forms the five-membered ring in a single, efficient step. The overall strategy involves the synthesis of the appropriate propanoic acid precursor followed by acid-catalyzed cyclization.

Step 1: Synthesis of the 3-Arylpropanoic Acid Precursor

The journey begins with a suitably substituted benzene derivative, typically m-cresol, due to its commercial availability and correct substitution pattern. The primary challenge is the regioselective introduction of a three-carbon chain ortho to the hydroxyl group and meta to the methyl group. To achieve this, the hydroxyl group's strong activating and ortho-, para-directing nature is leveraged. However, direct acylation can be complex. A more controlled approach involves protecting the hydroxyl group as a methyl ether (forming 3-methylanisole) before proceeding.

A common method to build the side chain is through a Friedel-Crafts acylation with succinic anhydride, followed by reduction.

-

Protection (Optional but Recommended): The hydroxyl group of m-cresol is protected, often as a methyl ether using a reagent like dimethyl sulfate or methyl iodide, to prevent O-acylation and other side reactions.

-

Friedel-Crafts Acylation: The protected m-cresol (3-methylanisole) undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid like AlCl₃. The methoxy and methyl groups direct the acylation to the C6 position (ortho to the methoxy group and para to the methyl group), yielding 3-(2-methoxy-5-methylbenzoyl)propanoic acid.

-

Reduction of the Ketone: The keto group in the side chain is reduced to a methylene group. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction is ideal for this transformation, affording 3-(2-methoxy-5-methylphenyl)propanoic acid.

Step 2: The Critical Cyclization & Demethylation

This is the key ring-forming step. The 3-(2-methoxy-5-methylphenyl)propanoic acid is treated with a strong acid catalyst to induce intramolecular acylation.[2]

-

Causality of Reagent Choice: Polyphosphoric acid (PPA) is a frequently used reagent for this transformation. It acts as both a strong acid catalyst and a powerful dehydrating agent, facilitating the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution. The high viscosity of PPA often requires elevated temperatures (90-100 °C) to ensure proper mixing and reaction rates.[3] Other reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or neat sulfuric acid can also be effective.[1]

-

Regioselectivity: The cyclization occurs at the position ortho to the methoxy group. This is governed by the powerful activating and ortho-directing effect of the methoxy substituent, which stabilizes the positive charge in the arenium ion intermediate of the electrophilic substitution.

-

Demethylation: The resulting product is 7-methoxy-4-methyl-1-indanone. The final step is the cleavage of the methyl ether to reveal the target hydroxyl group. This is typically achieved using strong Lewis acids like BBr₃ or AlCl₃, or with strong protic acids such as HBr.

The overall synthetic workflow is depicted below.

References

Spectroscopic Characterization of 7-Hydroxy-4-methyl-1-indanone: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic signature of 7-Hydroxy-4-methyl-1-indanone (CAS No: 67901-82-0). As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and comparative data from the parent compound, 1-indanone, and other substituted analogs, we will construct a detailed and scientifically grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic ketone. Its structure comprises a benzene ring fused to a five-membered ring containing a ketone and two saturated carbons. The aromatic ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. This specific arrangement of functional groups and substituents dictates a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aliphatic, aromatic, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the weakly electron-donating methyl group, as well as the electron-withdrawing ketone.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 - 11.0 | s (broad) | 1H | 7-OH | Phenolic protons are typically broad and downfield; position is concentration-dependent. |

| ~ 7.0 - 7.2 | d | 1H | H-5 | Aromatic proton ortho to the methyl group. |

| ~ 6.8 - 7.0 | d | 1H | H-6 | Aromatic proton para to the methyl group and meta to the hydroxyl group. |

| ~ 3.0 - 3.2 | t | 2H | H-3 | Aliphatic protons β to the carbonyl group. Expected to be a triplet due to coupling with H-2. |

| ~ 2.6 - 2.8 | t | 2H | H-2 | Aliphatic protons α to the carbonyl group. Expected to be a triplet due to coupling with H-3. |

| ~ 2.3 - 2.5 | s | 3H | 4-CH₃ | Aromatic methyl protons typically appear in this region. |

Rationale for Predictions: The predictions are based on standard chemical shift values with adjustments for substituent effects.[3][4]

-

Aromatic Protons (H-5, H-6): The electron-donating hydroxyl group at C-7 will cause an upfield shift (to lower ppm) for the ortho (H-6) and para protons, while the methyl group at C-4 will also contribute a smaller upfield shift to its ortho (H-5) and para (H-6) protons. The combined effect places these protons in the specified range.

-

Aliphatic Protons (H-2, H-3): Data for the parent 1-indanone shows protons at C-2 (~2.68 ppm) and C-3 (~3.13 ppm).[5] These values are expected to be largely unperturbed in the 7-hydroxy-4-methyl derivative as the substituents are distant. The protons at C-2 are adjacent to the electron-withdrawing carbonyl group, hence they are slightly downfield compared to typical aliphatic protons.

-

Methyl Protons (4-CH₃): The signal for a methyl group attached to a benzene ring is characteristically found around 2.3-2.5 ppm.

-

Hydroxyl Proton (7-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205 - 208 | C-1 (C=O) | Carbonyl carbon of a five-membered ring ketone. |

| ~ 155 - 160 | C-7 | Aromatic carbon bearing the -OH group, significantly deshielded. |

| ~ 140 - 145 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~ 135 - 140 | C-4 | Aromatic carbon bearing the -CH₃ group. |

| ~ 130 - 135 | C-7a | Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl. |

| ~ 125 - 130 | C-5 | Aromatic CH carbon. |

| ~ 115 - 120 | C-6 | Aromatic CH carbon, shielded by the ortho -OH group. |

| ~ 36 - 38 | C-2 | Aliphatic CH₂ carbon α to the carbonyl. |

| ~ 25 - 28 | C-3 | Aliphatic CH₂ carbon β to the carbonyl. |

| ~ 18 - 22 | 4-CH₃ | Aromatic methyl carbon. |

Rationale for Predictions: The predicted shifts are based on data for 1-indanone and known substituent chemical shift (SCS) effects.[5]

-

Carbonyl Carbon (C-1): The carbonyl carbon of 1-indanone is observed around 207 ppm. This is not expected to change significantly.

-

Aromatic Carbons: The hydroxyl group strongly deshields the carbon it is attached to (C-7) and shields the ortho (C-6, C-7a) and para (C-4) carbons. The methyl group causes a smaller deshielding effect at its point of attachment (C-4) and minor shielding at the ortho and para positions. The final predicted shifts are a composite of these effects.

-

Aliphatic Carbons: The aliphatic carbons (C-2, C-3) and the methyl carbon (4-CH₃) are predicted based on values from similar substituted indanones.[6][7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3400 - 3200 | Strong, Broad | O-H stretch | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2960 - 2850 | Medium | Aliphatic C-H stretch | From the CH₂ and CH₃ groups. |

| ~ 1690 - 1705 | Strong | C=O stretch | The carbonyl of 1-indanone is at ~1710 cm⁻¹.[8] Conjugation with the aromatic ring lowers this frequency. The electron-donating -OH group may slightly lower it further.[9][10] |

| ~ 1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~ 1250 | Strong | C-O stretch | Phenolic C-O stretching vibration. |

Rationale for Predictions: The key diagnostic peaks are the broad O-H stretch, the strong carbonyl (C=O) stretch, and the aromatic C=C stretches. The position of the carbonyl absorption is particularly informative. In a simple aliphatic ketone, this band is around 1715 cm⁻¹. In this compound, the carbonyl group is conjugated with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond, lowering its stretching frequency to below 1700 cm⁻¹.[11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that causes predictable fragmentation.[12][13]

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₀O₂. The exact mass is 162.0681 g/mol . The mass spectrum should show a strong molecular ion peak at m/z = 162.

-

Predicted Fragmentation Pattern: Fragmentation is the process where the unstable molecular ion breaks down into smaller, charged fragments and neutral radicals.[14][15][16]

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 134 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule, characteristic of ketones. |

| 134 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation with loss of ethene from the five-membered ring. |

Rationale for Predictions: The fragmentation of cyclic ketones often involves characteristic losses.[17]

-

Loss of CO (m/z 134): Alpha-cleavage followed by the loss of carbon monoxide is a very common fragmentation pathway for ketones.

-

Loss of Methyl Radical (m/z 147): Cleavage of the methyl group from the aromatic ring would result in a stable benzylic-type cation.

-

Loss of Ethene (m/z 134): The five-membered ring can undergo a retro-Diels-Alder (RDA) type cleavage, expelling a neutral ethene molecule.

Part 4: Experimental Protocols

The following are standardized, field-proven protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) should be used as an internal reference for chemical shift calibration (δ = 0.00 ppm).[18][19] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or higher instrument.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[20][21][22]

-

Processing: Apply Fourier transformation to the raw data (FID). Manually phase the spectra to ensure all peaks are in the positive absorption mode. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak. Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator to eliminate moisture, which has strong IR absorptions.[23][24]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample powder until the mixture is homogeneous.[25][26]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. A vacuum is often applied to the die during pressing to remove trapped air and moisture.

-

Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.[5][27] Record a background spectrum first, then record the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically using a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

-

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[12][28]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions.[14]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[29]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jchps.com [jchps.com]

- 20. pubsapp.acs.org [pubsapp.acs.org]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. omicsonline.org [omicsonline.org]

- 23. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 24. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 25. shimadzu.com [shimadzu.com]

- 26. scienceijsar.com [scienceijsar.com]

- 27. jasco-global.com [jasco-global.com]

- 28. youtube.com [youtube.com]

- 29. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Hydroxy-4-methyl-1-indanone

Abstract

This comprehensive technical guide provides a detailed walkthrough for the crystal structure analysis of 7-Hydroxy-4-methyl-1-indanone, a molecule of interest in medicinal chemistry and materials science. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from initial synthesis and purification to the final analysis and interpretation of crystallographic data. Recognizing that a publicly available crystal structure for this specific compound is not readily accessible, this guide is presented as a practical "how-to" manual. It equips the reader with the necessary protocols and theoretical understanding to determine the crystal structure of novel small molecules. The methodologies detailed herein are grounded in established principles of chemical synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), ensuring a robust and reproducible approach. To provide a tangible learning experience, this guide incorporates a hypothetical yet chemically plausible set of crystallographic data for this compound to illustrate data analysis and interpretation.

Introduction: The Significance of Structural Elucidation

This compound is a small organic molecule with potential applications in various fields, including as a building block in the synthesis of more complex bioactive compounds. The precise three-dimensional arrangement of atoms within a crystal lattice, its crystal structure, dictates many of its physicochemical properties, such as solubility, melting point, bioavailability, and solid-state stability. For drug development professionals, understanding the crystal structure is paramount for intellectual property, formulation development, and understanding drug-receptor interactions. This guide provides the experimental and computational framework necessary to elucidate this critical information.

Synthesis and Purification of this compound

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A reliable synthesis route for this compound starts from 6-methylcoumarin.

Synthetic Protocol

One effective, high-yield synthetic route involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride. This two-step process is efficient and yields the target compound in good purity.

Step-by-Step Synthesis:

-

Catalytic Hydrogenation of 6-Methylcoumarin:

-

In a high-pressure reaction vessel, dissolve 6-methylcoumarin in a suitable solvent such as ethanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3,4-dihydro-6-methylcoumarin.

-

-

Friedel-Crafts Acylation/Rearrangement:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride.

-

Carefully melt the 3,4-dihydro-6-methylcoumarin and add it dropwise to the aluminum chloride.

-

Heat the mixture to a molten state (approximately 140-160 °C) for 2-3 hours.

-

Allow the reaction to cool to room temperature, and then carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.

-

The resulting precipitate is the crude this compound.

-

Purification

The crude product should be purified to ≥99% purity before attempting crystallization.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate).

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to promote the formation of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of controlled precipitation, where molecules self-assemble into a highly ordered lattice. Several techniques should be attempted in parallel to maximize the chances of success.[1][2][3]

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]

-

Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound in a dense solvent is carefully layered with a less dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[3]

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[3]

Experimental Protocol: Crystallization Screening

-

Prepare a stock solution of purified this compound in a good solvent (e.g., acetone).

-

Set up a series of small vials for each technique:

-

Slow Evaporation: Place a small aliquot of the stock solution in vials with different solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) and cover with parafilm pierced with a few small holes.

-

Vapor Diffusion: Place a small drop of the stock solution on a siliconized glass slide inside a well of a crystallization plate. Add a reservoir of a suitable anti-solvent (e.g., hexanes, diethyl ether) to the well and seal it.

-

-

Store the crystallization experiments in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin.[5][6]

The SC-XRD Workflow

The overall workflow of a single-crystal X-ray diffraction experiment is a multi-step process that transforms a physical crystal into a refined 3D atomic model.

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Protocol

-

Data Collection:

-

A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffracted X-rays are detected.[7][8] A series of diffraction images are collected.[5]

-

-

Data Processing:

-

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell dimensions and the crystal lattice type.[5][6]

-

Integration: The intensity of each diffraction spot is measured.[9]

-

Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final reflection file.[9]

-

-

Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (which are related to the square of the structure factor amplitudes) are measured, the phase information is lost. For small molecules, "direct methods" are typically used to computationally solve the phase problem and generate an initial electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[10][11] This iterative process adjusts atomic positions, thermal parameters, and occupancies.[11]

-

Analysis and Interpretation of Crystallographic Data (Hypothetical Example)

As no published crystal structure for this compound exists, we will proceed with a chemically plausible, hypothetical dataset for illustrative purposes.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement statistics for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 6.123(1) |

| c (Å) | 15.432(3) |

| α (°) | 90 |

| β (°) | 102.54(1) |

| γ (°) | 90 |

| Volume (ų) | 785.6(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.371 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.121 |

| Goodness-of-Fit (GooF) | 1.05 |

Note: This data is for illustrative purposes only.

Interpretation of the Molecular Structure

The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. For instance, one would expect the C=O bond of the ketone to be approximately 1.21 Å and the phenolic C-O bond to be around 1.36 Å. The aromatic ring should be planar, while the five-membered ring will likely adopt an envelope or twist conformation.

Analysis of Intermolecular Interactions

A crucial aspect of crystal structure analysis is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions.

Caption: Hydrogen bonding between this compound molecules.

In our hypothetical structure, the most significant intermolecular interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and the ketone group (C=O) of a neighboring molecule. This strong interaction would likely lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing. Analysis of the crystal packing could reveal π-π stacking interactions between the aromatic rings of adjacent molecules as well.

Conclusion

The determination of the crystal structure of this compound, or any novel small molecule, is a systematic process that combines chemical synthesis, meticulous crystallization experiments, and sophisticated diffraction analysis. This guide has outlined a comprehensive and field-proven workflow for achieving this goal. The resulting 3D atomic model provides invaluable insights into the molecule's structure and intermolecular interactions, which are critical for applications in drug design, materials science, and beyond. By following the protocols and understanding the principles described herein, researchers can confidently approach the structural elucidation of their target compounds.

References

- 1. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [stenutz.eu]

- 3. This compound reagent | Sigma-Aldrich [sigmaaldrich.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. PubChemLite - 4-hydroxy-7-methyl-1-indanone (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 6. 4,6-Dimethyl-7-hydroxy-1-indanone | C11H12O2 | CID 240718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Hydroxy-1-indanone 97 6968-35-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. 4-HYDROXY-7-METHYL-1-INDANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Biological Activity of 7-Hydroxy-4-methyl-1-indanone Derivatives

Abstract

The 1-indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] This guide focuses on derivatives of 7-Hydroxy-4-methyl-1-indanone, a naturally occurring variant first isolated from the cyanobacterium Nostoc commune, which itself exhibits antibacterial properties.[5][6] These derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This document provides a comprehensive technical overview of their synthesis, mechanisms of action, and structure-activity relationships (SAR), offering field-proven insights for researchers and drug development professionals. We will delve into detailed experimental protocols, present comparative data, and illustrate key pathways to provide a robust resource for advancing the therapeutic potential of this promising molecular framework.

Introduction: The 1-Indanone Scaffold

1-Indanone derivatives are structurally characterized by a fused benzene and cyclopentanone ring system. This conformationally constrained framework makes them rigid analogs of chalcones, allowing for specific and high-affinity interactions with various biological targets.[7] Their synthetic tractability and diverse biological profile have made them a focal point of drug discovery efforts. The parent compound, this compound, provides a unique starting point for derivatization, with the hydroxyl and methyl groups offering opportunities for modification that can significantly influence potency and selectivity. This guide synthesizes current research to explore the vast therapeutic landscape of these derivatives.

Synthetic Strategies and Derivatization

The synthesis of the 1-indanone core is commonly achieved through intramolecular Friedel–Crafts acylation of relevant arylpropanoic acids.[1][8] However, the most widespread strategy for creating a diverse library of biologically active derivatives is the Claisen-Schmidt condensation (an aldol condensation), which reacts the parent indanone with various substituted benzaldehydes. This reaction typically targets the active methylene group at the C-2 position of the indanone ring, yielding 2-arylidene-1-indanone derivatives.

Experimental Protocol: Synthesis of 2-Arylidene-1-indanone Derivatives

This protocol describes a standard method for synthesizing 2-benzylidene-1-indanone derivatives, a class frequently evaluated for anti-inflammatory and anticancer activities.[7] The causality for this choice rests in its high efficiency and the ability to easily introduce a wide range of functional groups on the appended aryl ring, which is crucial for structure-activity relationship studies.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (Absolute)

-

Piperidine or Potassium Hydroxide (catalyst)

-

Hydrochloric acid (for neutralization/acidification)

-

Stir plate and magnetic stir bar

-

Reflux apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in absolute ethanol.

-

Catalysis: Add a few drops of piperidine (or a catalytic amount of KOH) to the solution to initiate the condensation reaction. The base abstracts a proton from the C-2 position of the indanone, creating a nucleophilic enolate.

-

Reaction: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate readily dehydrates to form the stable α,β-unsaturated ketone system of the 2-arylidene derivative.

-

Reflux: Heat the mixture to reflux and maintain for 2-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Filter the resulting solid, wash with cold ethanol, and then with water. If necessary, acidify the filtrate with dilute HCl to precipitate any remaining product. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: General Synthetic Workflow

Caption: Workflow for synthesizing 2-arylidene-1-indanone derivatives.

Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects. The following sections detail the most significant of these activities, supported by experimental data and mechanistic insights.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indanone derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways.

Mechanism of Action: Many 2-benzylidene-1-indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[9][10] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][12] The activation and translocation of NF-κB to the nucleus is a critical step for the transcription of inflammatory genes. Potent indanone analogues can suppress this pathway, thereby reducing the expression of iNOS, COX-2, and other inflammatory mediators.[11]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

| Compound ID | Substitution on Arylidene Ring | TNF-α Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM | Reference |

| 4d | 2',5'-dimethoxy | 83.73 | 69.28 | [9] |

| 8f | 6-hydroxy, 2',5'-dimethoxy (on indanone) | 85.12 | 87.24 | [9][10] |

| 8g | 6-hydroxy, 2',3'-dimethoxy (on indanone) | 80.15 | 81.36 | [9][10] |

| XAN | (Positive Control) | 88.91 | 89.15 | [9][10] |

Experimental Protocol: In Vitro Anti-inflammatory Assay This protocol is designed to screen compounds for their ability to inhibit cytokine release in LPS-stimulated murine primary macrophages (MPMs).

-

Cell Culture: Culture MPMs in appropriate media (e.g., DMEM with 10% FBS) and seed them in 96-well plates. Allow cells to adhere overnight.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test indanone derivatives (e.g., 1.25, 2.5, 5, 10 µM) for 30-60 minutes.[9][10] A vehicle control (DMSO) and a positive control (e.g., Xanthohumol) should be included.

-

Inflammatory Stimulus: Stimulate the cells by adding LPS (0.5 µg/mL) to each well (except for the unstimulated control).[9][10]

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of TNF-α and IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only treated cells.

Diagram: Inflammatory Signaling Pathway Inhibition

Caption: Inhibition of the LPS-induced NF-κB pathway by indanone derivatives.

Anticancer Activity

The indanone scaffold is present in several compounds with significant antiproliferative and cytotoxic activity against various cancer cell lines.

Mechanism of Action: Indanone derivatives employ multiple mechanisms to combat cancer cell growth. A prominent mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Thiazolyl hydrazone derivatives of 1-indanone, for example, have shown potent activity against colon cancer cell lines by inhibiting tubulin polymerization.[13] Other mechanisms include the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death, and the inhibition of crucial enzymes like topoisomerase IIα.[2][13][14][15] Some derivatives also downregulate survival pathways by inhibiting proteins like NF-κB p65 and Bcl-2.[14][15]

Quantitative Data: Cytotoxicity Against Colon Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Positive Control (Irinotecan) IC₅₀ (µM) | Reference |

| ITH-6 | HT-29 (p53 mutant) | 0.41 ± 0.19 | > 10 | [13][14][15] |

| ITH-6 | COLO 205 (p53 mutant) | 0.53 ± 0.11 | 4.86 ± 1.02 | [13][14][15] |

| ITH-6 | KM 12 (p53 mutant) | 0.77 ± 0.23 | 5.23 ± 0.98 | [13][14][15] |

| ITH-6 | HCT 116 (p53 wild-type) | 6.85 ± 1.44 | 1.89 ± 0.55 | [14][15] |

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the indanone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity

The parent this compound scaffold is a natural antibacterial agent, and its derivatives often retain or exceed this activity.[6]

Mechanism of Action: While the exact mechanisms are not always fully elucidated, the antimicrobial action is believed to involve disruption of the bacterial cell membrane or inhibition of essential microbial enzymes. The planar structure and lipophilic character of many derivatives facilitate their passage through the cell wall. A broad range of derivatives have been synthesized and tested, showing activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Aspergillus niger.[1][5][16]

Experimental Protocol: Broth Microdilution for MIC Determination This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL). Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth).

Neuroprotective and Other Activities

The 1-indanone core is central to the FDA-approved Alzheimer's drug Donepezil.[4] Consequently, derivatives are actively being investigated for neurodegenerative diseases. Studies have shown that certain derivatives can inhibit cholinesterases (AChE and BuChE) and prevent the self-assembly of amyloid-beta (Aβ) plaques, both key pathological hallmarks of Alzheimer's disease.[1][3] Furthermore, novel 1-indanone derivatives have been developed as high-affinity ligands that selectively bind to misfolded α-synuclein aggregates, showing promise as imaging agents or therapeutic candidates for Parkinson's disease and other synucleinopathies.[17]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indanone core (Ring A) and the arylidene moiety (Ring B).

-

Indanone Core (Ring A): The hydroxyl group at C-7 is often crucial. Modifications at other positions, such as introducing a hydroxyl group at C-6, have been shown to significantly enhance anti-inflammatory activity, particularly against IL-6.[10]

-

Arylidene Moiety (Ring B): The substitution pattern on this ring is a key determinant of potency.

-

For Anti-inflammatory Activity: The presence of methoxy groups is often favorable. For instance, 2',5'-dimethoxy substitution (compound 4d ) shows strong TNF-α inhibition.[9] However, increasing the number of methoxy groups to three can lead to a dramatic decrease in activity.[9]

-

For Anticancer Activity: The specific substitutions can dictate cell line selectivity. For thiazolyl hydrazone derivatives, a biphenyl group on the thiazole ring (as in ITH-6 ) confers potent activity against p53 mutant colon cancer cells.[13][14]

-

Electron-donating vs. Electron-withdrawing groups: Generally, electron-donating groups (like methoxy) tend to enhance activity more than electron-withdrawing groups (like chloro or nitro) in anti-inflammatory contexts.[9]

-

Diagram: SAR Summary

Caption: Key sites for modification on the indanone scaffold influencing bioactivity.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents validates the 1-indanone scaffold as a valuable template for drug design. The insights gained from SAR studies provide a clear roadmap for future optimization.

Future research should focus on:

-

Lead Optimization: Fine-tuning the substitution patterns to enhance potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety in a physiological context.

-

Exploring New Targets: Expanding the evaluation of these derivatives against other therapeutic targets, given the scaffold's inherent versatility.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet needs in oncology, inflammatory diseases, and beyond.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 15. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism of 7-Hydroxy-4-methyl-1-indanone: A Technical Guide for Advancing Research

Abstract

7-Hydroxy-4-methyl-1-indanone, a naturally occurring indanone isolated from the cyanobacterium Nostoc commune, represents a molecule of burgeoning interest within the scientific community. While its synthesis is well-documented and its inherent antibacterial properties are acknowledged, the precise molecular mechanisms underpinning its biological activity remain largely uncharted. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates the current, albeit limited, understanding of this compound and, more critically, delineates a strategic roadmap for elucidating its mechanism of action. By leveraging insights from the broader class of 1-indanone derivatives, this document proposes testable hypotheses and detailed experimental workflows designed to accelerate the discovery process and unlock the full therapeutic potential of this intriguing compound.

Introduction: The Current Landscape

This compound is a bicyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂.[1] Its initial claim to scientific significance stems from its isolation from Nostoc commune, a cyanobacterium with a history of use in traditional medicine. Preliminary investigations have confirmed its antibacterial activity, a characteristic attributed to the indanone scaffold.[2] However, beyond this initial observation, the scientific literature is sparse regarding its specific molecular targets and the signaling pathways it may modulate.

The broader family of 1-indanone derivatives boasts a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[3] This suggests that this compound may possess a richer and more complex biological profile than is currently appreciated. This guide is predicated on the hypothesis that by exploring established mechanisms of related indanones, we can formulate and test rational hypotheses about the action of this specific molecule.

Known Biological Activity: Antibacterial Properties

The primary established biological effect of this compound is its antibacterial activity.[2] While the precise mechanism of this action is not fully elucidated, it is believed to be inherent to the indanone core structure.

Proposed Experimental Workflow for Elucidating Antibacterial Mechanism

To move beyond the current understanding, a systematic investigation into the antibacterial mechanism is warranted.

Caption: A stepwise approach to defining the antibacterial mechanism of this compound.

Hypothesized Mechanism of Action: Anti-inflammatory Effects via TLR4/JNK/NF-κB Signaling

Drawing parallels from structurally related 4-methyl-1-indanone derivatives, a compelling hypothesis is that this compound may exert anti-inflammatory effects.[4] A key pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade. Ligation of TLR4 by lipopolysaccharide (LPS) triggers a downstream signaling cascade involving c-Jun N-terminal kinase (JNK) and culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibitory action on the TLR4/JNK/NF-κB signaling cascade.

Experimental Protocol for Validating Anti-inflammatory Mechanism

Objective: To determine if this compound inhibits LPS-induced inflammation in macrophages via the TLR4/JNK/NF-κB pathway.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate cells with 1 µg/mL of LPS for specified durations depending on the endpoint.

-

-

Cytotoxicity Assay:

-

Perform an MTT or LDH assay to determine the non-toxic concentration range of the compound.

-

-

Quantification of Pro-inflammatory Cytokines:

-

After 24 hours of LPS stimulation, collect cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

-

Western Blot Analysis for Pathway Proteins:

-

After 30-60 minutes of LPS stimulation, lyse the cells and perform Western blot analysis.

-

Probe for total and phosphorylated forms of JNK and the p65 subunit of NF-κB.

-

Probe for IκBα to assess its degradation.

-

-

NF-κB Nuclear Translocation Imaging:

-

Perform immunofluorescence staining for the p65 subunit of NF-κB.

-

Visualize the cellular localization of p65 using fluorescence microscopy to assess its translocation to the nucleus upon LPS stimulation, with and without compound pre-treatment.

-

Data Presentation:

| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | p-JNK/Total JNK Ratio | Nuclear p65 Intensity |

| Vehicle Control | ||||

| LPS Only | ||||

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 |

Future Directions and Broader Therapeutic Potential

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and neurodegenerative diseases.[3][5] Future research should not be limited to anti-inflammatory and antibacterial activities.

Proposed Areas for Further Investigation:

-

Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects. Mechanistic studies could include cell cycle analysis, apoptosis assays, and investigation of effects on key oncogenic signaling pathways.

-

Neuroprotective Effects: Evaluation in in vitro models of neurodegeneration, such as glutamate-induced excitotoxicity or oxidative stress models in neuronal cell lines.

-

Enzyme Inhibition Assays: Screening against a panel of enzymes relevant to disease, such as cyclooxygenases (COX-1/COX-2) for inflammation or kinases involved in cancer signaling.

Conclusion

This compound stands at the frontier of natural product research. While its mechanism of action is currently a black box, its structural relationship to a class of compounds with diverse and potent biological activities makes it a highly promising lead for drug discovery. The experimental frameworks proposed in this guide provide a clear and logical path forward for researchers to systematically unravel its molecular mechanisms. Through rigorous and hypothesis-driven investigation, the scientific community can unlock the full therapeutic potential of this enigmatic molecule.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 7-Hydroxy-4-methyl-1-indanone in various solvents

An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-1-indanone for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with a structure that suggests potential applications in various fields of chemical synthesis and drug discovery. Its molecular framework, featuring a hydroxyl group and a ketone on an indanone backbone, makes it an interesting candidate for further investigation. The solubility of any compound is a critical physicochemical property that governs its behavior in biological and chemical systems. For professionals in drug development, understanding and quantifying the solubility of a potential therapeutic agent is a cornerstone of preclinical development, influencing everything from formulation design to bioavailability.

This guide serves as a comprehensive technical resource on the solubility of this compound. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility characteristics, the theoretical principles governing them, and practical, field-proven methodologies for their accurate determination. By moving beyond a simple listing of data, this document aims to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 67901-82-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | |

| Melting Point | 109-112°C | [2] |

The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a ketone (C=O) group, a hydrogen bond acceptor, suggests that this compound will exhibit some degree of polarity. However, the fused aromatic and aliphatic ring system is nonpolar. This balance of polar and nonpolar regions indicates that the compound's solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For this compound, this suggests a higher affinity for organic solvents over highly polar solvents like water.[4]

The pH of the solvent is another critical factor, particularly for ionizable compounds. The hydroxyl group on the aromatic ring of this compound is weakly acidic. In basic solutions, this proton can be removed, forming a phenoxide ion. This ionic form is significantly more polar than the neutral molecule, which would lead to a substantial increase in aqueous solubility at higher pH values. Conversely, in acidic to neutral solutions, the compound will remain in its less soluble, neutral form.

Temperature also plays a role; for most solid solutes, solubility increases with temperature.[4] This is an important consideration during experimental design and data interpretation.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a robust experimental protocol is necessary. The shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectrophotometer)

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[6] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a stable concentration over time.[7]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF) or centrifuge the vial at high speed and carefully collect the supernatant.[8] This step is critical to avoid artificially inflating the measured concentration with undissolved particles.[6]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC, LC-MS, or UV-Vis spectrophotometry.[7] A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.[9]

3. Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from replicate experiments after equilibrium has been confirmed.

-

Report the solubility in units such as mg/mL or µM.

-

Always report the temperature and the specific solvent (including pH for aqueous buffers) at which the measurement was performed.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask equilibrium solubility assay.

Key Considerations and Self-Validation in Solubility Measurements

To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating. This involves several critical checks:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to demonstrate that the system has reached a stable equilibrium.[5][7]

-

pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it has not shifted due to the dissolution of the compound.[5]

-

Solid State Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations, which could affect the solubility measurement.[7]

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[10]

Kinetic Solubility Assays: An Early-Stage Alternative

In early drug discovery, when compound availability is limited, high-throughput kinetic solubility assays are often employed.[11][12] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer.[12] The point at which precipitation occurs is determined, often by nephelometry or light scattering.[11] It is important to recognize that kinetic solubility is often higher than equilibrium solubility because it can represent a supersaturated state.[5] While useful for rapid screening, it is not a substitute for the thermodynamic solubility determined by the shake-flask method for later-stage development.[11]

Visualizing Molecular Interactions

The solubility of this compound is a result of the interplay between its functional groups and the solvent molecules. The following diagram illustrates the potential interactions in polar protic and nonpolar aprotic solvents.

Caption: Potential intermolecular forces governing solubility.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

discovery and isolation of 7-Hydroxy-4-methyl-1-indanone

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxy-4-methyl-1-indanone

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structural motif, frequently encountered in natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including neurodegenerative diseases like Alzheimer's.[1][2][3] One such notable compound is this compound, a natural product first isolated from the cyanobacterium Nostoc commune.[4] This molecule has demonstrated inherent antibacterial activity, making it and its derivatives attractive targets for further investigation in drug discovery programs.[4]

While this indanone can be obtained from its natural source, the yields are often insufficient for extensive research. Consequently, chemical synthesis provides the most reliable and scalable route to procure this valuable compound. This guide offers a comprehensive technical overview of a field-proven synthetic pathway, detailed isolation protocols, and the analytical characterization required to validate the final product, designed for researchers and drug development professionals.

Part 1: Strategic Synthesis of this compound

The construction of the 1-indanone ring system is most classically achieved via an intramolecular Friedel-Crafts acylation.[1][3][5] This powerful reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid, onto the aromatic ring using a strong acid catalyst. The following two-step synthetic route, starting from the readily available 6-methylcoumarin, represents an efficient and high-yielding approach to this compound.[4]

Step 1: Reductive Ring Opening of 6-Methylcoumarin

The initial step involves the catalytic hydrogenation of 6-methylcoumarin. This reaction serves a dual purpose: it reduces the alkene bond within the pyrone ring and facilitates the hydrolytic opening of the lactone. The result is the formation of the key intermediate, 3-(2-hydroxy-5-methylphenyl)propanoic acid.

-

Causality of Experimental Choice: Catalytic hydrogenation is a clean and efficient method for selectively reducing the double bond without affecting the aromatic ring. The subsequent acidic or basic workup ensures the complete hydrolysis of the lactone to the desired carboxylic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The core indanone structure is forged in the second step through an acid-catalyzed intramolecular cyclization of the propanoic acid intermediate. Polyphosphoric acid (PPA) is an excellent reagent for this transformation, acting as both a catalyst and a dehydrating agent.

-

Mechanism of Action: The reaction begins with the activation of the carboxylic acid by PPA to generate a highly electrophilic acylium ion intermediate.[1] This electrophile is then positioned perfectly for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the acylium ion. The final step is deprotonation to restore aromaticity, yielding the stable, fused five-membered ring of the 1-indanone product.[1]

Detailed Experimental Protocol: Synthesis

Materials:

-

6-Methylcoumarin

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Petroleum Ether

Procedure:

-

Hydrogenation: A solution of 6-methylcoumarin in ethanol is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or pressure drop).

-

Workup I: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is treated with dilute HCl and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-(2-hydroxy-5-methylphenyl)propanoic acid.

-

Cyclization: The crude propanoic acid is added portion-wise to pre-heated Polyphosphoric Acid (PPA) at 90-95°C with stirring under anhydrous conditions.[4] The reaction mixture is maintained at this temperature for approximately 1 hour, during which the cyclization occurs.

-

Quenching: The reaction is allowed to cool slightly before being carefully poured onto a large volume of crushed ice. This step quenches the reaction and precipitates the crude this compound as a solid.

Part 2: Isolation and Purification

A robust purification protocol is essential to isolate the target compound from any unreacted starting material, byproducts, or residual catalyst. For this compound, a straightforward filtration and recrystallization process is highly effective.

Detailed Experimental Protocol: Isolation

-

Filtration: The precipitated solid from the quenching step is collected by vacuum filtration.

-

Neutralization: The filter cake is washed thoroughly with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with water again until the washings are neutral.[4]

-

Drying: The crude product is dried in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization: The dried crude solid is dissolved in a minimum amount of a hot solvent system, such as petroleum ether or an ethanol-water mixture.[4] The solution is allowed to cool slowly to room temperature, and then chilled further to induce the formation of well-defined, colorless crystals. The pure crystals are collected by filtration and dried.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Part 3: Structural Elucidation and Data Validation

Confirmation of the chemical structure and assessment of purity are accomplished through a combination of physical and spectroscopic methods. The data presented below are consistent with the successful synthesis of this compound.

Physicochemical and Spectroscopic Data

| Parameter | Observation | Significance |

| Appearance | Colorless to light cream colored crystals | Indicates a pure, solid compound. |

| Melting Point | 109-112 °C | A sharp, defined melting range is a strong indicator of high purity. |

| Molecular Formula | C₁₀H₁₀O₂ | Confirmed by mass spectrometry. |

| Molecular Weight | 162.18 g/mol [6] | The theoretical mass of the target structure. |

| IR (Infrared) | ~3300 cm⁻¹ (broad), ~1680 cm⁻¹ (sharp) | Corresponds to the O-H (hydroxyl) and C=O (ketone) stretching vibrations, respectively. |

| ¹H NMR | Signals for aromatic, aliphatic (CH₂CH₂), methyl (CH₃), and hydroxyl (OH) protons. | Confirms the proton environment and connectivity of the molecular framework. |

| Mass Spec (MS) | m/z = 162 [M]⁺ | The molecular ion peak confirms the molecular weight of the compound. |

Conclusion

This compound stands as a molecule of significant interest due to its natural origin and biological activity. This guide has detailed a reliable and efficient two-step synthetic pathway from 6-methylcoumarin, centered on the robust intramolecular Friedel-Crafts acylation. The described protocols for isolation, purification, and characterization provide a self-validating system to ensure the production of high-purity material suitable for advanced research and development. The accessibility of this indanone through chemical synthesis empowers researchers to explore its therapeutic potential and utilize it as a key building block in the creation of novel and complex bioactive compounds.

References

A Toxicological Blueprint for 7-Hydroxy-4-methyl-1-indanone: A Guide for Preclinical Assessment

Abstract